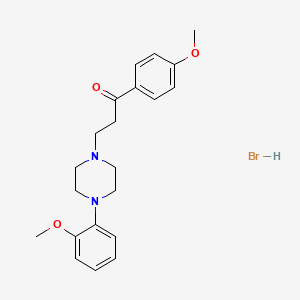
1-(But-3-en-1-yl)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yl)-2-iodobenzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a but-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-iodobenzene typically involves the iodination of 1-(But-3-en-1-yl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. Another approach involves the direct iodination of 1-(But-3-en-1-yl)benzene using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
1-(But-3-en-1-yl)benzene: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodobenzene: Lacks the but-3-en-1-yl group, limiting its versatility in forming complex molecules.
1-(But-3-en-1-yl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 1-(But-3-en-1-yl)-2-iodobenzene is unique due to the combination of the iodine atom and the but-3-en-1-yl group, which provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
24892-64-6 |
|---|---|
Molekularformel |
C10H11I |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-but-3-enyl-2-iodobenzene |
InChI |
InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 |
InChI-Schlüssel |
BPPFHIKJSKQTSL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


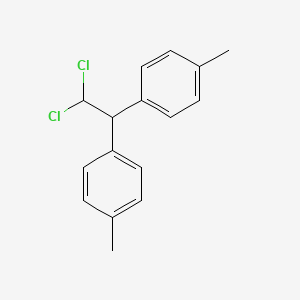
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
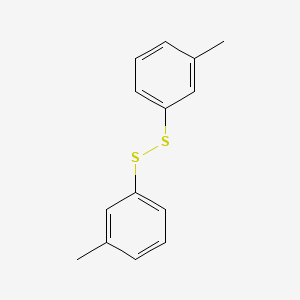
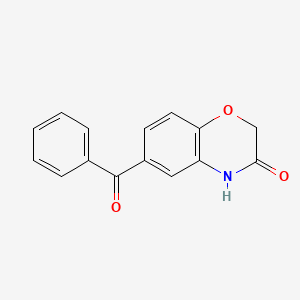
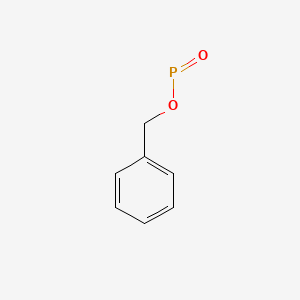



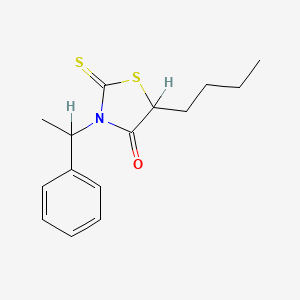

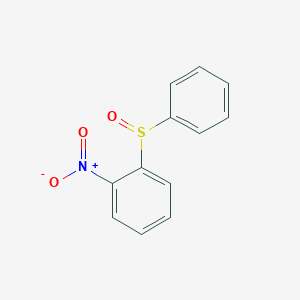
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
